

2',6'-Difluoropropiophenone: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2',6'-Difluoropropiophenone**

Cat. No.: **B1297544**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2',6'-Difluoropropiophenone**, a fluorinated aromatic ketone of interest in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, structural features, and relevant experimental protocols.

Chemical Properties and Identification

2',6'-Difluoropropiophenone, also known as 1-(2,6-difluorophenyl)propan-1-one, is a clear liquid at room temperature.^{[1][2]} Its fundamental chemical and physical properties are summarized in the table below. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity, making it a valuable building block in the development of novel compounds.
^{[1][3][4][5]}

Property	Value	Reference
Molecular Formula	C ₉ H ₈ F ₂ O	[1] [2] [6]
Molecular Weight	170.16 g/mol	[1] [2] [6]
CAS Number	85068-31-1	[2] [6]
Appearance	Clear liquid	[1] [2]
Boiling Point	71 °C at 4 mmHg	
Purity	≥95%	[1] [2]

Synonyms: 1-(2,6-Difluorophenyl)propan-1-one[\[1\]](#)[\[6\]](#)

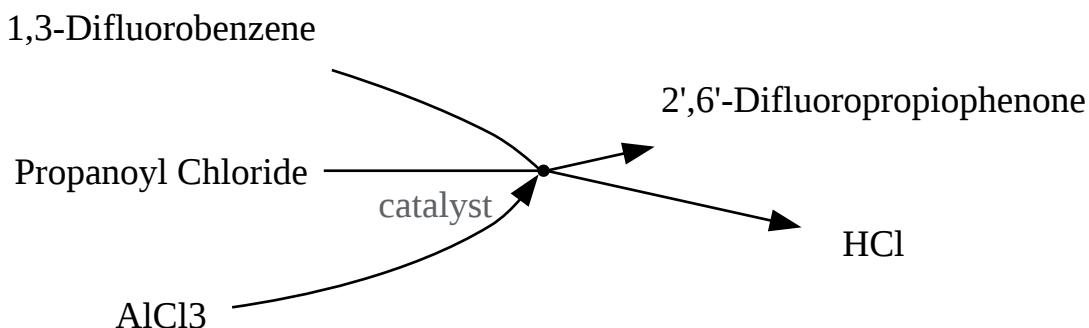
Molecular Structure

The structure of **2',6'-Difluoropropiophenone** consists of a propiophenone core with two fluorine atoms substituted at the 2' and 6' positions of the phenyl ring.

SMILES: CCC(=O)c1c(F)cccc1F[\[1\]](#)

InChI: InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3[\[1\]](#)

InChI Key: ISFKUAKHXQLAFN-UHFFFAOYSA-N[\[1\]](#)


The presence of the electronegative fluorine atoms ortho to the carbonyl group influences the conformation and reactivity of the molecule.

Experimental Protocols

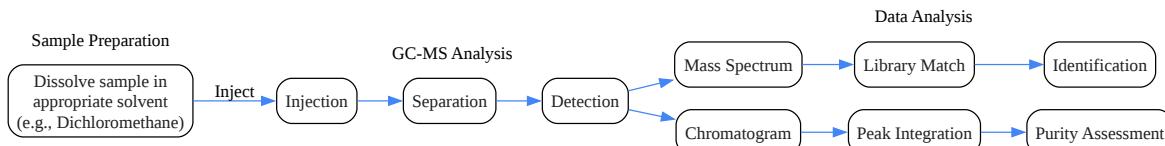
Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of **2',6'-Difluoropropiophenone** is the Friedel-Crafts acylation of 1,3-difluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[\[7\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1. Synthesis of **2',6'-Difluoropropiophenone**.


Detailed Methodology:

- Reaction Setup: To a cooled (0-5 °C) mixture of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add propanoyl chloride dropwise while stirring.
- Addition of Substrate: Slowly add 1,3-difluorobenzene to the reaction mixture, maintaining the temperature below 10 °C.
- Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Quench the reaction by carefully pouring the mixture into ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by vacuum distillation to yield pure **2',6'-Difluoropropiophenone**.

Analytical Methods

GC-MS is a suitable method for the identification and purity assessment of **2',6'-Difluoropropiophenone**.

Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 2',6'-Difluoropropiophenone | CymitQuimica [cymitquimica.com]
- 3. alfa-chemclinix.com [alfa-chemclinix.com]
- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- 6. 2',6'-Difluoropropiophenone | C9H8F2O | CID 522824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(2,6-Difluorophenyl)ethan-1-one(13670-99-0) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [2',6'-Difluoropropiophenone: A Technical Guide to its Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297544#2-6-difluoropropiophenone-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com